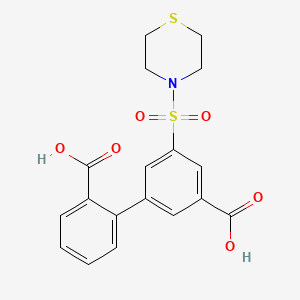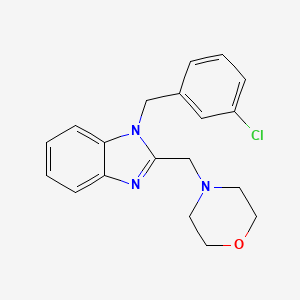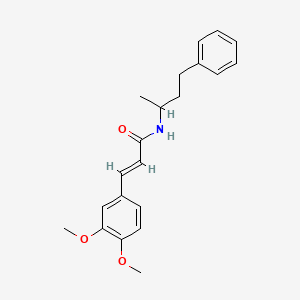
3-(3,4-dimethoxyphenyl)-N-(1-methyl-3-phenylpropyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4-dimethoxyphenyl)-N-(1-methyl-3-phenylpropyl)acrylamide, also known as U-47700, is a synthetic opioid drug that was first synthesized in the 1970s by a team of scientists at Upjohn Laboratories. The drug was originally developed as a potential analgesic (pain reliever) but was never approved for medical use due to its high potential for abuse and addiction. Despite this, U-47700 has gained popularity as a recreational drug in recent years, leading to numerous reports of overdose and death.
作用機序
3-(3,4-dimethoxyphenyl)-N-(1-methyl-3-phenylpropyl)acrylamide acts as an agonist at the mu-opioid receptor, producing effects similar to those of other opioid drugs such as morphine and heroin. The drug binds to the receptor and activates a series of intracellular signaling pathways that ultimately lead to the inhibition of neurotransmitter release and the modulation of pain perception. 3-(3,4-dimethoxyphenyl)-N-(1-methyl-3-phenylpropyl)acrylamide also has the potential to produce respiratory depression and other side effects associated with opioid use.
Biochemical and Physiological Effects:
The effects of 3-(3,4-dimethoxyphenyl)-N-(1-methyl-3-phenylpropyl)acrylamide on the body are similar to those of other opioid drugs. The drug produces analgesia, sedation, and euphoria, as well as a number of other physiological effects such as respiratory depression, nausea, and constipation. 3-(3,4-dimethoxyphenyl)-N-(1-methyl-3-phenylpropyl)acrylamide has a relatively short duration of action, with effects lasting for several hours.
実験室実験の利点と制限
3-(3,4-dimethoxyphenyl)-N-(1-methyl-3-phenylpropyl)acrylamide has several advantages as a research tool, including its high potency and selectivity for the mu-opioid receptor. However, the drug also has a number of limitations, including its potential for abuse and addiction, as well as its tendency to produce respiratory depression and other side effects. Researchers must take appropriate precautions to ensure the safe handling and use of 3-(3,4-dimethoxyphenyl)-N-(1-methyl-3-phenylpropyl)acrylamide in laboratory settings.
将来の方向性
There are several potential future directions for research involving 3-(3,4-dimethoxyphenyl)-N-(1-methyl-3-phenylpropyl)acrylamide. One area of interest is the development of new opioid receptor ligands that have improved selectivity and reduced side effects compared to existing drugs. Another area of interest is the investigation of the role of the mu-opioid receptor in the development of addiction and the potential for new treatments for opioid use disorder. Finally, researchers may continue to use 3-(3,4-dimethoxyphenyl)-N-(1-methyl-3-phenylpropyl)acrylamide as a reference compound for the development of new analytical methods and the testing of new opioid receptor ligands.
合成法
The synthesis of 3-(3,4-dimethoxyphenyl)-N-(1-methyl-3-phenylpropyl)acrylamide involves the reaction of 3,4-dimethoxyphenylacetonitrile with N-(1-methyl-3-phenylpropyl)amine in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then converted to the acrylamide derivative using acryloyl chloride.
科学的研究の応用
3-(3,4-dimethoxyphenyl)-N-(1-methyl-3-phenylpropyl)acrylamide has been used in scientific research to study its effects on the central nervous system. In particular, it has been used to investigate the mechanisms of opioid receptor activation and the development of tolerance and dependence. 3-(3,4-dimethoxyphenyl)-N-(1-methyl-3-phenylpropyl)acrylamide has also been used as a tool for the development of new opioid receptor ligands and as a reference compound for the testing of new analytical methods.
特性
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-(4-phenylbutan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3/c1-16(9-10-17-7-5-4-6-8-17)22-21(23)14-12-18-11-13-19(24-2)20(15-18)25-3/h4-8,11-16H,9-10H2,1-3H3,(H,22,23)/b14-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRMRAISLQHPIGQ-WYMLVPIESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C=CC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CCC1=CC=CC=C1)NC(=O)/C=C/C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3,4-dimethoxyphenyl)-N-(4-phenylbutan-2-yl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3-isobutyl-1,2,4-oxadiazol-5-yl)methyl]-2-(1-isobutyl-3-oxo-2-piperazinyl)-N-methylacetamide](/img/structure/B5294620.png)
![3-[4-(dimethylamino)phenyl]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5294624.png)
![5-{[7-(2-methoxyethyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}quinoxaline](/img/structure/B5294634.png)

![4-[(7-acetyl-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)amino]butan-1-ol](/img/structure/B5294645.png)
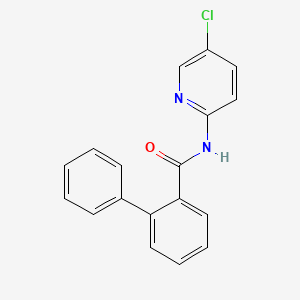
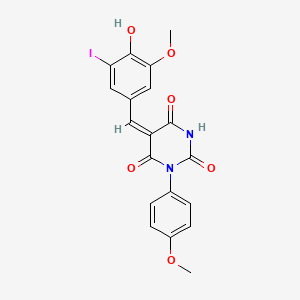
![methyl {4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]phenyl}carbamate](/img/structure/B5294661.png)
![ethyl 4-({[(2-thienylmethyl)amino]carbonyl}amino)benzoate](/img/structure/B5294669.png)
![(3aR*,5R*,6S*,7aS*)-2-[(8-methoxy-2-quinolinyl)methyl]octahydro-1H-isoindole-5,6-diol](/img/structure/B5294679.png)
![2-methyl-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B5294686.png)
![3-methyl-5-[2-(5-methyl-2-furyl)vinyl]-4-nitroisoxazole](/img/structure/B5294687.png)
